molecular formula C11H8ClNO2 B179093 Methyl 4-chloroquinoline-7-carboxylate CAS No. 178984-69-5

Methyl 4-chloroquinoline-7-carboxylate

Cat. No. B179093
M. Wt: 221.64 g/mol
InChI Key: QUCTXYQKZCLAPW-UHFFFAOYSA-N
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Description

“Methyl 4-chloroquinoline-7-carboxylate” is a chemical compound with the CAS Number: 178984-69-5 . It has a molecular weight of 221.64 and its IUPAC name is methyl 4-chloro-7-quinolinecarboxylate .


Synthesis Analysis

There are several methods for the synthesis of quinoline derivatives, including Gould–Jacob, Friedl ̈ander, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal catalysed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The InChI code for “Methyl 4-chloroquinoline-7-carboxylate” is 1S/C11H8ClNO2/c1-15-11 (14)7-2-3-8-9 (12)4-5-13-10 (8)6-7/h2-6H,1H3 .


Chemical Reactions Analysis

Quinoline and its analogues have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry .


Physical And Chemical Properties Analysis

“Methyl 4-chloroquinoline-7-carboxylate” is a solid at room temperature . It should be stored in an inert atmosphere at 2-8°C .

Scientific Research Applications

Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive .

“Methyl 4-chloroquinoline-7-carboxylate” is a derivative of quinoline, and while specific applications for this compound might not be readily available, quinoline and its derivatives have a broad range of applications in various scientific fields . Here are some potential applications based on the properties of quinoline derivatives:

  • Medicinal Chemistry : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive . They could potentially be used in the development of new drugs in these areas.

  • Bioorganic Chemistry : Given their biological activities, quinoline derivatives could be used in the study of biological systems and processes, potentially aiding in the understanding of disease mechanisms and the development of new therapeutic strategies .

  • Industrial Chemistry : Quinoline derivatives could potentially be used in the development of new materials or processes in various industries .

  • Synthetic Organic Chemistry : Quinoline derivatives are often used as building blocks in the synthesis of complex organic compounds . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in this context.

  • Computational Chemistry : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in computational studies to understand its properties and interactions.

  • Chemical Education : Given its interesting structure and properties, “Methyl 4-chloroquinoline-7-carboxylate” could be used in educational settings to teach concepts related to organic chemistry and the properties of heterocyclic compounds .

“Methyl 4-chloroquinoline-7-carboxylate” is a derivative of quinoline, and while specific applications for this compound might not be readily available, quinoline and its derivatives have a broad range of applications in various scientific fields . Here are some potential applications based on the properties of quinoline derivatives:

  • Medicinal Chemistry : Quinoline derivatives have been found to possess various biological activities like anti-malarial, anti-bacterial, anti-fungal, anti-asthmatic, antihypertensive . They could potentially be used in the development of new drugs in these areas.

  • Bioorganic Chemistry : Given their biological activities, quinoline derivatives could be used in the study of biological systems and processes, potentially aiding in the understanding of disease mechanisms and the development of new therapeutic strategies .

  • Industrial Chemistry : Quinoline derivatives could potentially be used in the development of new materials or processes in various industries .

  • Synthetic Organic Chemistry : Quinoline derivatives are often used as building blocks in the synthesis of complex organic compounds . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in this context.

  • Computational Chemistry : Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations . “Methyl 4-chloroquinoline-7-carboxylate” could potentially be used in computational studies to understand its properties and interactions.

  • Chemical Education : Given its interesting structure and properties, “Methyl 4-chloroquinoline-7-carboxylate” could be used in educational settings to teach concepts related to organic chemistry and the properties of heterocyclic compounds .

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . The hazard statements associated with it are H315-H319-H335 , indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-chloroquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)7-2-3-8-9(12)4-5-13-10(8)6-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUCTXYQKZCLAPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NC=CC(=C2C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20617199
Record name Methyl 4-chloroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-chloroquinoline-7-carboxylate

CAS RN

178984-69-5
Record name Methyl 4-chloroquinoline-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20617199
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-chloroquinoline-7-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

7-Carboxy-4-chloroquinoline (5 g, 24.0 mmol) was dissolved in a mixed solution of potassium hydroxide (1.49 g, 26.6 mmol) with methanol (150 ml) and stirred at room temperature overnight. The reactant was evaporated to dryness under reduced pressure. The residue was added with dimethylformamide (DMF; 60 ml) and methyl iodide (3.5 g, 24.6 mmol) in the order named and stirred at 80° C. for an hour. The reaction mixture was poured into ice water. The resulting precipitates were collected by filtration, dried over phosphorus pentoxide and recrystallized from ethanol (20 ml) to obtain 3.6 g (61%) of 7-methoxycarbonyl-4-chloroquinoline.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step Two
Quantity
3.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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